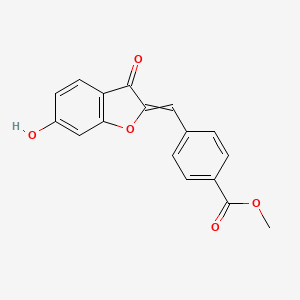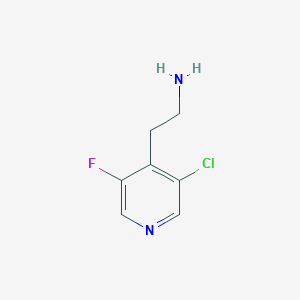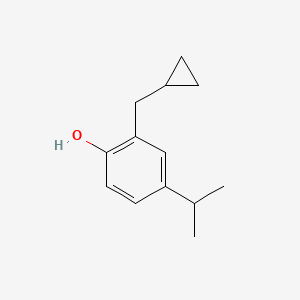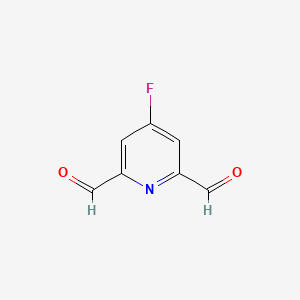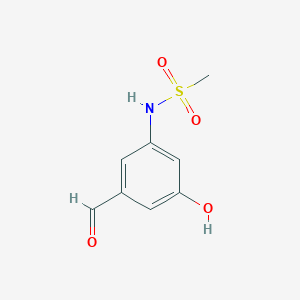
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol This compound is characterized by the presence of a formyl group, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and methanesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification are applied on a larger scale to produce this compound for research and commercial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the formyl group may produce alcohols.
Applications De Recherche Scientifique
N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.
Industry: It finds use in the development of new materials, catalysts, and other industrial applications
Mécanisme D'action
The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biochemical processes. The methanesulfonamide group may also contribute to the compound’s overall activity by enhancing its solubility and stability.
Comparaison Avec Des Composés Similaires
N-(3-Hydroxyphenyl)methanesulfonamide: This compound lacks the formyl group but shares the hydroxyl and methanesulfonamide groups, making it structurally similar.
N-(3-Formylphenyl)methanesulfonamide: This compound lacks the hydroxyl group but contains the formyl and methanesulfonamide groups, providing a basis for comparison.
Uniqueness: N-(3-Formyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which allows for a diverse range of chemical reactions and interactions
Propriétés
Formule moléculaire |
C8H9NO4S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
N-(3-formyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-2-6(5-10)3-8(11)4-7/h2-5,9,11H,1H3 |
Clé InChI |
UBDGCUCSUMMJGU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=CC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
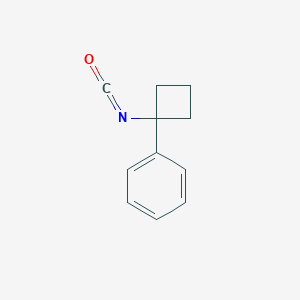

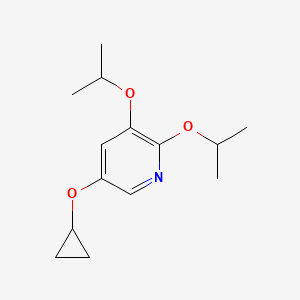
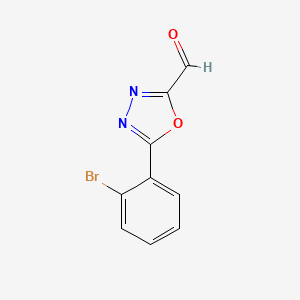
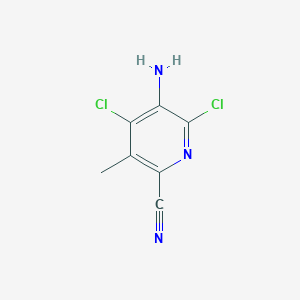
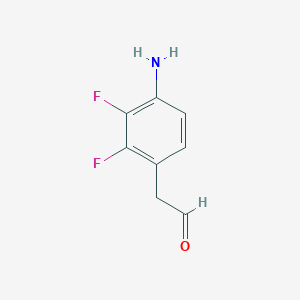
![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
